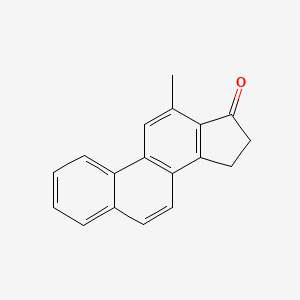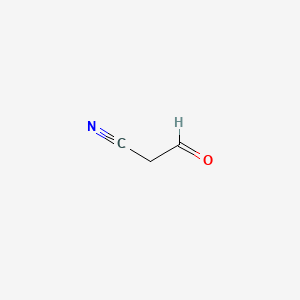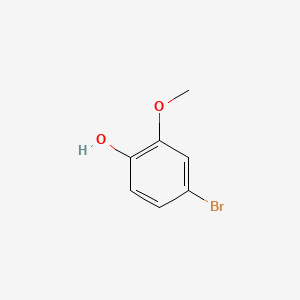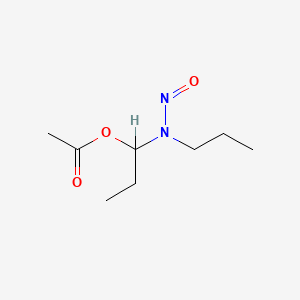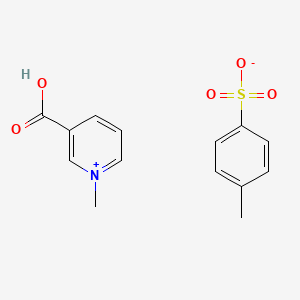
3-Carboxy-1-methylpyridinium toluene-p-sulphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Carboxy-1-methylpyridinium toluene-p-sulphonate is a quaternary ammonium salt derived from pyridine. This compound is notable for its structural diversity and its presence in various natural products and bioactive pharmaceuticals. It is used in a wide range of research topics due to its unique properties and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pyridinium salts typically involves quaternization reactions. For 3-Carboxy-1-methylpyridinium toluene-p-sulphonate, the process involves the reaction of 3-carboxy-1-methylpyridine with 4-methylbenzenesulfonic acid under controlled conditions. Various methods such as conventional, microwave, and ultrasound-assisted synthesis can be employed. Microwave synthesis, in particular, has been shown to be faster and yield higher results compared to conventional methods .
Industrial Production Methods
In industrial settings, the synthesis of pyridinium salts often utilizes environmentally friendly solvents like deep eutectic solvents. These methods aim to replace harmful organic solvents, making the process more sustainable. The reactions are typically carried out using nucleophiles like pyridine-3-aldoxime and electrophiles such as dihaloalkanes .
Chemical Reactions Analysis
Types of Reactions
3-Carboxy-1-methylpyridinium toluene-p-sulphonate undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions
Oxidation: Catalytic oxidation using molecular oxygen and N-alkyl pyridinium salts as catalysts.
Reduction: Reduction reactions often involve the use of Grignard reagents and chiral copper catalysis.
Substitution: Substitution reactions can be facilitated by various nucleophiles and electrophiles under controlled conditions.
Major Products
The major products formed from these reactions include enantioenriched functionalized 1,4-dihydropyridines and other chiral N-heterocycles .
Scientific Research Applications
Pyridinium salts, including 3-Carboxy-1-methylpyridinium toluene-p-sulphonate, have a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Carboxy-1-methylpyridinium toluene-p-sulphonate involves its interaction with molecular targets through various pathways. For instance, in catalytic oxidation reactions, the electronic effects of the substituents play a crucial role in determining the catalytic performance . The compound’s structure allows it to participate in selective oxidation processes, converting hydrocarbons into valuable products like carboxylic acids .
Comparison with Similar Compounds
Similar Compounds
Methylpyridinium: An ion with the formula C5H5NCH3+, it is the N-methylated derivative of pyridine and is used in various industrial applications.
3-Carboxy-1-methylpyridinium: A related compound with similar structural features and reactivity.
Uniqueness
3-Carboxy-1-methylpyridinium toluene-p-sulphonate stands out due to its specific combination of functional groups, which confer unique reactivity and stability. Its ability to act as a catalyst in oxidation reactions without the need for metal species makes it particularly valuable in green chemistry applications .
Properties
CAS No. |
60388-20-7 |
|---|---|
Molecular Formula |
C14H15NO5S |
Molecular Weight |
309.34 g/mol |
IUPAC Name |
4-methylbenzenesulfonate;1-methylpyridin-1-ium-3-carboxylic acid |
InChI |
InChI=1S/C7H7NO2.C7H8O3S/c1-8-4-2-3-6(5-8)7(9)10;1-6-2-4-7(5-3-6)11(8,9)10/h2-5H,1H3;2-5H,1H3,(H,8,9,10) |
InChI Key |
WHOCGBIEBJQMMS-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)[O-].C[N+]1=CC=CC(=C1)C(=O)O |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)[O-].C[N+]1=CC=CC(=C1)C(=O)O |
Key on ui other cas no. |
60388-20-7 |
Related CAS |
535-83-1 (Parent) |
Synonyms |
trigonelline trigonelline chloride trigonelline iodide trigonelline ion trigonelline tosylate |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


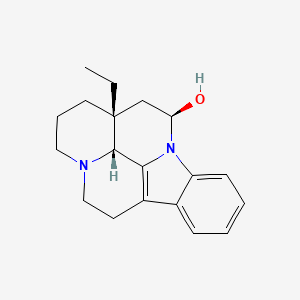



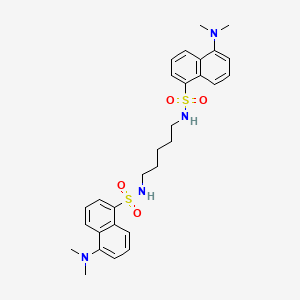
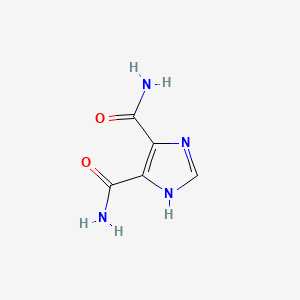
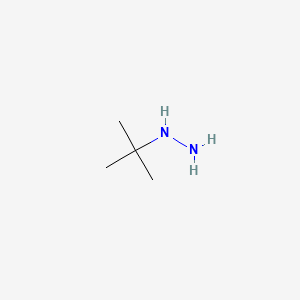
![2-[(1-Acetyl-1H-indol-3-YL)amino]benzoic acid](/img/structure/B1221603.png)
